N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(3-METHYL-2-PYRIDYL)THIOUREA
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a pyridinyl group, making it a unique and versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(3-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5S/c1-12-3-2-8-19-16(12)22-17(24)21-15-9-20-23(11-15)10-13-4-6-14(18)7-5-13/h2-9,11H,10H2,1H3,(H2,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIOJSNHNXONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)thiourea typically involves the reaction of 4-chlorobenzylamine with 4-pyrazolecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-2-pyridinylisothiocyanate under mild conditions to yield the desired thiourea compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The presence of the pyrazole and pyridinyl groups allows for specific interactions with target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)urea
- N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)guanidine
- N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)carbamate
Uniqueness
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methyl-2-pyridinyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiourea group, in particular, allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
